Product packaging for Ambrein(Cat. No.:CAS No. 473-03-0)

Ambrein

Cat. No.: B1239030
CAS No.: 473-03-0
M. Wt: 428.7 g/mol
InChI Key: BIADSXOKHZFLSN-WSDLNYQXSA-N
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Description

Historical Context and Early Scientific Investigations of Ambrein

The scientific investigation into ambergris began in the 19th century. In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou were the first to isolate the main crystalline substance from ambergris, which they named "this compound". nih.govresearchgate.nettandfonline.com For many years, the precise origin of ambergris was a subject of speculation, with theories ranging from it being a type of seafoam to the dung of a sea animal. uchicago.edu By the 19th century, it was generally accepted to be a pathological secretion from the gut of the sperm whale, likely formed to ease the passage of sharp, indigestible objects like squid beaks. acs.orgwikipedia.org

The crucial breakthrough in understanding this compound's chemical nature came much later. In 1946, two simultaneous publications, one by Leopold Ružička and F. Lardon, established the chemical structure of this compound as a tricyclic triterpene alcohol (C₃₀H₅₂O). acs.orgresearchgate.netscentspiracy.comtandfonline.com This discovery was significant, identifying this compound as a key representative of the small group of animal triterpenes and laying the groundwork for future research into its properties and synthesis. researchgate.net Early research focused on extracting and purifying this compound from natural ambergris and elucidating the structures of its degradation products, which are responsible for the characteristic ambergris scent. tandfonline.commdpi.com

Significance of this compound in Natural Products Chemistry and Chemical Biology

This compound holds considerable significance in both natural products chemistry and chemical biology due to its unique origin, chemical structure, and biological functions.

A Key Precursor in Fragrance Chemistry : Although this compound itself is odorless, its importance in the fragrance industry is paramount. wikipedia.org Upon exposure to environmental factors like sunlight and air, this compound undergoes oxidative degradation to form a complex mixture of aromatic compounds. nih.govacs.orgmdpi.com The most notable of these degradation products is Ambroxide (B10790011) (often sold under trade names like Ambroxan), a highly sought-after fragrance ingredient valued for its persistent, amber-like scent. acs.orgscentspiracy.com this compound is thus the biological precursor for the molecules that give aged ambergris its prized aroma. wikipedia.orgnih.gov

Source of Biological Activity : Research has indicated that this compound possesses a range of biological activities, supporting some of its uses in traditional medicine. researchgate.net Studies have reported its potential as an analgesic (antinociceptive), anti-inflammatory, and aphrodisiac compound. acs.orgacs.orgnih.govacademiapublishing.org For example, it has been shown to reduce spontaneous smooth muscle contractions and to increase sexual behavior in animal models. wikipedia.orgmedkoo.com Further investigations have explored the cytotoxic activities of this compound derivatives against various cancer cell lines. acs.orgresearchgate.netnih.gov

A Target for Synthesis and Biosynthesis : The rarity and high cost of natural ambergris, coupled with the protection of sperm whales, have driven chemists to develop synthetic routes to this compound and its derivatives. nih.govacs.org The first total synthesis of a mixture containing this compound was achieved from materials like farnesylacetic acid. acs.org More recently, the focus has shifted towards biosynthesis. This compound is synthesized in nature from the common triterpenoid (B12794562) precursor, squalene (B77637). wikipedia.orgplymouth.ac.uk This has inspired researchers in chemical and synthetic biology to engineer microorganisms to produce this compound, offering a more sustainable and ethical source for the compound and its valuable derivatives. acs.orgacs.org

Evolution of Research Perspectives on this compound

The scientific perspective on this compound has evolved dramatically from its initial discovery to the present day, mirroring advances in technology and a growing emphasis on sustainability.

Initially, research was purely extractive and analytical, focused on isolating this compound from the scarce jetsam of ambergris found on coastlines. academiapublishing.orgtandfonline.comtandfonline.com The primary goals were to characterize its structure and understand its transformation into fragrant compounds. tandfonline.com This phase was defined by classical chemical methods of degradation and structural elucidation. tandfonline.com

The mid-20th century saw the dawn of synthetic chemistry targeting this compound and, more importantly, its commercially valuable derivative, ambroxide. acs.org This shift was driven by the high demand from the perfume industry and the unreliable supply of natural ambergris. researchgate.net The focus was on creating economically viable chemical pathways to replicate the natural product.

In recent years, the perspective has shifted again, this time towards biotechnology and sustainable production. nih.gov With the elucidation of the biosynthetic pathway, which involves the cyclization of squalene, researchers have successfully engineered microorganisms like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Pichia pastoris to produce this compound de novo from simple feedstocks like glucose and glycerol (B35011). acs.orgacs.orgnih.gov This bio-based approach avoids the ethical issues of whaling and the environmental concerns associated with some chemical syntheses. acs.org Modern research now focuses on optimizing these microbial cell factories to increase yields and make the biosynthetic production of this compound industrially competitive. researchgate.netacs.org Concurrently, advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and atmospheric pressure chemical ionization (APCI) have become crucial for identifying this compound in various samples and for studying its complex biosynthesis and degradation pathways. plymouth.ac.uktandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O B1239030 Ambrein CAS No. 473-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

473-03-0

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(1R,2R,4aS,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C30H52O/c1-22(15-16-24-23(2)13-10-18-27(24,3)4)12-9-14-26-29(7)20-11-19-28(5,6)25(29)17-21-30(26,8)31/h12,24-26,31H,2,9-11,13-21H2,1,3-8H3/b22-12+/t24-,25+,26-,29+,30-/m1/s1

InChI Key

BIADSXOKHZFLSN-WSDLNYQXSA-N

SMILES

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C

Isomeric SMILES

C/C(=C\CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)/CCC3C(=C)CCCC3(C)C

Canonical SMILES

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C

Other CAS No.

473-03-0

Synonyms

1-(6-(2,2-dimethyl-6-methylenecyclohexyl)-4-methyl-3-hexenyl)decahydro-2,5,5,8a-tetramethyl-2-naphthalenol
ambrein

Origin of Product

United States

Ambrein Biosynthesis and Biogenesis

Elucidation of Ambrein's Biosynthetic Pathway

The de novo biosynthesis of this compound has been successfully achieved in various model microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris, by constructing an artificial biosynthetic pathway. researchgate.netnih.govacs.org This success hinges on the identification and functional expression of the necessary precursor molecules and enzymes.

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common triterpenoid (B12794562) precursor and involves sequential cyclization reactions.

Squalene (B77637) is the central precursor for the biosynthesis of this compound. nih.govnih.gov This triterpenic hydrocarbon is a vital intermediate in the formation of sterols in eukaryotes and hopanoids in bacteria. nih.govnih.gov In the context of this compound synthesis, strengthening the supply of squalene is a critical step for achieving efficient production in engineered microbes. nih.govacs.org To create a squalene-producing host, genes such as ScERG9, which encodes the squalene synthase from Saccharomyces cerevisiae, have been integrated into the genome of organisms like E. coli. acs.orgnih.gov

The conversion of linear squalene into the complex tricyclic structure of this compound is accomplished by a two-enzyme cascade. researchgate.netelsevierpure.com

Squalene-Hopene Cyclase (SHC): The first step is catalyzed by a squalene-hopene cyclase. Specifically, a mutant version of the SHC from Alicyclobacillus acidocaldarius (AaSHC), where the aspartic acid at position 377 is replaced with cysteine (D377C), is utilized. nih.govacs.org This engineered enzyme initiates the process by cyclizing squalene into the monocyclic intermediate, 3-deoxyachilleol A. acs.orgresearchgate.net

Tetraprenyl-β-curcumene Cyclase (BmeTC): The second and final cyclization is performed by the tetraprenyl-β-curcumene cyclase from Bacillus megaterium (BmeTC). nih.govacs.org This enzyme acts on the 3-deoxyachilleol A produced by AaSHCD377C to form the tricyclic structure of (+)-ambrein. researchgate.net Interestingly, BmeTC is a bifunctional enzyme capable of also using squalene directly as a substrate to produce byproducts such as 8α-hydroxypolypoda-13,17,21-triene. acs.org

Further protein engineering of BmeTC has led to single-enzyme systems that can convert squalene to this compound directly, improving yields significantly. researchgate.netelsevierpure.comresearchgate.net

EnzymeSource OrganismFunction in this compound Biosynthesis
Squalene-Hopene Cyclase (AaSHC D377C mutant)Alicyclobacillus acidocaldariusCatalyzes the cyclization of squalene to the monocyclic intermediate, 3-deoxyachilleol A.
Tetraprenyl-β-curcumene Cyclase (BmeTC)Bacillus megateriumCatalyzes the cyclization of 3-deoxyachilleol A to the final tricyclic product, (+)-ambrein.

The biosynthetic pathway for this compound is not derived from a single, naturally occurring biosynthetic gene cluster (BGC). Instead, this compound production is achieved through the heterologous expression of genes from different organisms, creating an artificial or engineered gene assembly in a host microbe. nih.gov In bacteria, genes for terpene biosynthesis are often found in co-located BGCs, which typically consist of a core terpene cyclase gene and various accessory enzyme genes for modifications. researchgate.netnih.gov

The engineered system for this compound biosynthesis combines:

A Squalene Production Module: This often involves expressing a squalene synthase gene, such as ScERG9 from yeast, to ensure a steady supply of the precursor. nih.gov

A Downstream Cyclization Module: This consists of the co-expression of the mutated squalene-hopene synthase (AaSHCD377C) and the tetraprenyl-β-curcumene cyclase (BmeTC) to convert squalene into this compound. nih.govresearchgate.net

This modular approach allows for the reconstruction of the complete biosynthetic pathway in hosts like E. coli and P. pastoris. nih.govresearchgate.net

Host OrganismThis compound Titer (mg/L)Cultivation Method
Escherichia coli2.6Shake Flask
Pichia pastoris>1005 L Bioreactor (Fed-batch)
Saccharomyces cerevisiae2.9Shake Flask

Identification of Precursors and Enzymatic Transformations

Biogenetic Relationship of this compound to Other Natural Products

This compound shares its primary precursor, squalene, with two major classes of cyclic triterpenoids: sterols and hopanoids. nih.govnih.gov

Sterols , such as cholesterol, are essential components of eukaryotic cell membranes. Their biosynthesis is initiated by the enzyme oxidosqualene cyclase (OSC), which acts on 2,3-oxidosqualene (B107256) (an epoxidized form of squalene).

Hopanoids are pentacyclic triterpenoids found in many bacteria, where they serve a function analogous to sterols, modulating membrane fluidity and stability. nih.govnih.gov They are synthesized directly from squalene by the action of squalene-hopene cyclases (SHCs). nih.gov

The biosynthesis of this compound represents a distinct branch from these pathways, utilizing a unique enzymatic cascade (AaSHCD377C and BmeTC) to produce its characteristic tricyclic structure. Isotopic analysis of this compound and co-occurring sterols in natural ambergris revealed a significant difference in their carbon isotope ratios (δ¹³C). nih.gov This finding suggests that this compound originates from a different biosynthetic mechanism or pool of precursors in vivo than the sterols found alongside it. nih.gov

Chemoenzymatic Approaches to this compound Pathway Intermediates

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, provides a powerful strategy for producing this compound and studying its biosynthetic pathway. nih.gov The biocatalytic synthesis of (+)-ambrein from squalene using the purified AaSHCD377C and BmeTC enzymes in vitro is a direct chemoenzymatic approach. nih.govacs.org

This strategy can be expanded to whole-cell biocatalysis, where engineered microorganisms are used as cellular factories. In this setup, simple carbon feedstocks like glucose or glycerol (B35011) are converted through the cell's metabolism into the necessary precursors (farnesyl pyrophosphate and subsequently squalene), which are then channeled through the introduced enzymatic cascade to produce this compound. nih.govresearchgate.net This method avoids the costly isolation of enzymes and substrates.

Furthermore, chemoenzymatic approaches can be used to generate pathway intermediates. Chemical synthesis can provide access to proposed intermediates, which can then be used as substrates for the biosynthetic enzymes (e.g., BmeTC) to verify their role in the pathway and to characterize the enzyme's substrate specificity and catalytic mechanism.

Synthetic Strategies for Ambrein and Its Analogs

Total Synthesis of Ambrein: Methodological Advancements

Total synthesis approaches to this compound aim to construct the molecule from simpler, commercially available starting materials. These syntheses are often multi-step sequences that require precise control over stereochemistry and the formation of multiple rings.

Key Stereochemical Challenges and Solutions in this compound Synthesis

This compound possesses a complex tricyclic structure with multiple stereocenters, presenting significant stereochemical challenges in its total synthesis. Early total syntheses of this compound resulted in diastereomeric mixtures. nih.gov Achieving the correct relative and absolute stereochemistry of the ring junctions and the hydroxyl group is crucial for synthesizing the natural (+)-ambrein enantiomer. nih.gov Methodological advancements have focused on developing stereoselective reactions to control the configuration at each newly formed chiral center. wikipedia.orgwikipedia.orgwikidata.org For instance, some approaches have utilized chiral starting materials or employed asymmetric catalysis to induce the desired stereochemistry. msu.edu

Novel Reaction Methodologies Employed in this compound Synthesis

Various novel reaction methodologies have been explored to efficiently construct the this compound scaffold. These include cascade cyclization reactions, which allow for the formation of multiple rings in a single step. espe.edu.ecacs.org Radical tandem cyclizations catalyzed by transition metals like titanium(III) have been investigated for their diastereoselectivity in constructing the core ring system. espe.edu.ec Other strategies have involved the use of specific organometallic reagents and controlled cyclization reactions to achieve the desired connectivity and stereochemistry. mdpi.com

Stereoselective and Enantioselective Approaches to this compound Core Structures

Developing stereoselective and enantioselective methods is paramount for the efficient synthesis of (+)-ambrein and its biologically active analogs. wikipedia.orgwikipedia.orgwikidata.org While early syntheses often yielded racemic mixtures, later strategies have focused on controlling the stereochemical outcome. Approaches have included utilizing chiral pool starting materials derived from natural products or employing asymmetric catalysis. msu.edu Stereocontrolled catalytic cross-metathesis reactions have also been explored as a route to construct the unsaturated fragments required for this compound synthesis with defined stereochemistry. acs.org

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis involves using readily available natural products as starting materials and converting them into this compound derivatives through a series of chemical transformations. This approach can be more efficient than total synthesis, leveraging the existing complex structures of natural precursors. Sclareol, a bicyclic diterpene found in clary sage (Salvia sclarea), is a key natural precursor widely used for the semisynthesis of ambergris-like compounds, particularly ambroxide (B10790011). wikipedia.orgscentspiracy.comresearchgate.netfrontiersin.org Other natural precursors explored include cis-abienol, labdanolic acid, and various mono- and sesquiterpenoids. mdpi.comresearchgate.netfrontiersin.org These precursors undergo oxidative degradation and cyclization reactions to yield valuable fragrance compounds. researchgate.netunifr.ch

Development of this compound Analogs and Synthetic Scaffolds

The development of this compound analogs and synthetic scaffolds is driven by the need for sustainable alternatives to natural ambergris and the desire to explore new fragrance profiles and biological activities. wikipedia.orgsigmaaldrich.comnih.gov Analogs are designed by modifying the structure of this compound or its degradation products, such as ambroxide, to enhance desirable properties like odor intensity, tenacity, or specific biological effects. columbia.eduoup.com Synthetic scaffolds based on the core structures of this compound or ambroxide are developed to provide a framework for generating libraries of related compounds. google.commdpi.com Biotechnological approaches, including engineered microorganisms, are also being explored for the sustainable production of this compound and its precursors. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological activities and olfactory properties. oup.comcenmed.comnih.gov By synthesizing and testing a series of compounds with systematic structural variations, researchers can identify the key functional groups and structural features responsible for specific effects. royalsocietypublishing.org SAR studies have been applied to investigate the olfactory properties of ambergris-like compounds, revealing the importance of specific distances and atomic charges for the ambergris odor. oup.com Furthermore, SAR studies have been used to explore the biological activities of this compound derivatives, such as cytotoxic and anti-inflammatory effects. researchgate.netomu.ac.jp These studies provide valuable insights for the rational design of novel compounds with improved or targeted activities. google.comomu.ac.jp

Design and Synthesis of Conformationally Restricted this compound Analogs

Designing conformationally restricted analogs involves introducing structural elements that limit the rotational freedom of specific bonds or lock the molecule into a particular shape. This strategy is widely used in medicinal chemistry and fragrance research to probe the bioactive or odor-active conformation, improve binding affinity and selectivity, and enhance metabolic stability. While the scientific literature does not extensively detail the synthesis of specifically conformationally restricted this compound analogs as a dedicated class with comprehensive data tables in the immediately available search results, research on this compound synthesis, the synthesis of related labdane (B1241275) diterpenes, and SAR/SOR studies on this compound derivatives provides insights into how structural modifications can influence conformation and properties.

Synthetic strategies that can lead to conformationally restricted this compound analogs include modifications to both the flexible side chain and the rigid core structure:

Side Chain Modifications: The acyclic side chain of this compound offers several points for modification to reduce conformational flexibility. Introducing cyclic structures or rigid double bonds within or attached to the side chain can significantly restrict its movement. For instance, the synthesis of various this compound degradation products, such as ambroxide, involves cyclization reactions that rigidify the side chain portion of the molecule, leading to compounds with distinct olfactory properties. researchgate.netoup.com While ambroxide itself is a degradation product, synthetic efforts towards analogs with modified side chains that are constrained through cyclization or the incorporation of rigid linkers would fall under this category. Studies on labdane diterpenes with modified side chains, including those containing heterocycles, illustrate approaches to altering the flexibility and interaction profile of this part of the molecule. nih.gov

Stereochemical Control: Precise control over stereochemistry during synthesis is paramount, as different stereoisomers of a compound will have distinct three-dimensional structures and conformational preferences, leading to potentially different biological or olfactory outcomes. oup.comoup.commdma.ch The use of chiral building blocks, such as (+)-drimane-8,11-diol in the synthesis of enantiomerically pure (+)-ambrein, highlights the importance of stereocontrol in accessing specific conformations. researchgate.net

The design of these analogs is often guided by insights from SAR and SOR studies, which attempt to correlate specific structural features and conformational preferences with observed activity or odor. Computational methods, such as molecular modeling and conformational analysis using techniques like NMR spectroscopy, are valuable tools for understanding the preferred conformations of this compound and its synthetic analogs and for guiding the design of conformationally constrained variants. uoa.gr

Mechanistic Investigations of Ambrein S Biological Activities

Receptor and Enzyme Target Identification for Ambrein

Identifying the specific receptors and enzymes that this compound interacts with is crucial for understanding its mechanism of action. Studies have explored potential binding partners through both theoretical and experimental approaches.

Ligand-Binding Studies and Molecular Docking (Theoretical)

Ligand-binding studies, often complemented by theoretical approaches like molecular docking, are employed to predict and assess the potential interaction of this compound with biological targets mdpi.comopenaccessjournals.combiorxiv.org. Molecular docking simulations predict the preferred orientation and conformation of a small molecule, like this compound, within the binding site of a larger macromolecule, such as a protein receptor or enzyme openaccessjournals.comfrontiersin.org. This computational technique helps to understand the potential binding affinity and interaction energies openaccessjournals.com.

Given the structural similarity of this compound to vitamin D, a molecule known for its diverse biological activities, studies have hypothesized and investigated the potential binding of this compound to the vitamin D receptor (VDR) nih.govresearchgate.net. While VDR binding ability of this compound has been demonstrated, structure-activity relationship comparisons suggest that some of this compound's observed activities, such as promoting osteoclastic differentiation, may not be mediated via the VDR nih.gov.

Enzymatic Modulation by this compound and its Analogs

This compound's biosynthesis involves enzymatic cyclization of squalene (B77637), catalyzed by enzymes like squalene-hopene cyclase (SHC) and tetraprenyl-β-curcumene cyclase (BmeTC) wikipedia.orgnih.govresearchgate.net. Investigations into this compound's biological activities have also explored its potential to modulate enzymatic activity. While direct evidence of this compound inhibiting or activating specific enzymes involved in signaling pathways is an area of ongoing research, studies on the biosynthesis of this compound itself highlight the role of enzymatic reactions nih.govacs.org. For instance, engineered enzymes have been developed to improve the catalytic efficiency of this compound production from squalene, indicating the importance of enzymatic modulation in this compound-related processes nih.govresearchgate.netacs.orgresearchgate.net.

Intracellular Signaling Pathways Modulated by this compound (in vitro and animal models)

This compound has been shown to influence various cellular processes, suggesting its involvement in modulating intracellular signaling pathways. Studies utilizing in vitro cell cultures and animal models have provided insights into these mechanisms mdpi.comnih.gov.

Investigation of Second Messenger Systems

Second messengers are intracellular signaling molecules that relay signals from receptors on the cell surface to intracellular targets, amplifying the initial signal wikipedia.orgapa.orgtaylorandfrancis.com. Examples include cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions wikipedia.orgapa.org. While specific details on this compound's direct impact on second messenger systems are limited in the provided context, the modulation of intracellular signaling pathways often involves these systems derangedphysiology.comnih.gov. For example, G protein-coupled receptors, which can be involved in mediating the effects of various compounds, often signal through second messenger cascades apa.orgtaylorandfrancis.com. This compound's reported effects on smooth muscle contractions and antinociception in animal models suggest potential interactions with pathways that might involve calcium ions or other second messengers wikipedia.orgresearchgate.net.

This compound's Interactions with Cellular Membranes and Subcellular Components

The interaction of a compound with cellular membranes is a critical determinant of its ability to enter a cell and interact with intracellular targets uib.nobeilstein-journals.org. Cellular membranes are selectively permeable structures that control the passage of molecules uib.no. This compound, being a lipophilic triterpene, is likely to interact with the lipid bilayer of cell membranes scribd.comkhanacademy.org. These interactions can influence membrane fluidity and the function of membrane-associated proteins khanacademy.org.

Furthermore, compounds can interact with various subcellular components, such as organelles (e.g., mitochondria, endoplasmic reticulum), the cytoskeleton, and the nucleus nih.govbiorxiv.orgnih.gov. These interactions can affect the localization and function of proteins and other biomolecules within the cell biorxiv.org. While specific studies detailing this compound's direct interactions with different subcellular components are not extensively described in the provided information, its lipophilic nature suggests a potential to partition into cellular membranes and potentially influence membrane-bound organelles uib.noscribd.com.

Structure-Mechanism Relationships of this compound

The biological activities of this compound are intrinsically linked to its specific triterpene structure. This compound is a triterpenoid (B12794562), a class of compounds derived from six isoprene (B109036) units. hmdb.caebi.ac.uk Its pentacyclic ring system is believed to be responsible for its unique properties. ontosight.ai

While this compound itself is odorless, its oxidative degradation products, such as ambroxide (B10790011), are responsible for the characteristic ambergris fragrance. acs.orgwikipedia.orgresearchgate.net Studies investigating the structure-activity relationships (SAR) related to the ambergris odor have identified key structural features, such as the presence of a trans-decalin system and specific distances between certain atoms and methyl groups, that are important for the olfactory properties of this compound derivatives. oup.com

Research into the interaction of this compound with the vitamin D receptor (VDR) has shown that this compound can bind to VDR. nih.govdntb.gov.ua However, comparative SAR studies with other triterpenes indicated that the osteoclastic differentiation-promoting activity observed in some ambergris components is not solely mediated through VDR binding by this compound. nih.gov This suggests that while this compound interacts with VDR, other mechanisms or compounds may contribute to certain biological effects attributed to ambergris. nih.gov

Comparative Mechanistic Studies with this compound Metabolites

This compound undergoes oxidative degradation, particularly when exposed to air and sunlight, yielding various metabolites, including the highly odoriferous ambroxide. acs.orgwikipedia.orgresearchgate.net These metabolites are often responsible for the desirable fragrance notes of aged ambergris. acs.org

Comparative mechanistic studies between this compound and its metabolites are crucial for understanding how the transformation of the parent compound influences biological activities. For instance, while this compound is odorless, its oxidative breakdown products possess potent aromatic qualities, highlighting a significant functional change upon metabolic conversion. wikipedia.orgacs.orgwikipedia.org

The biosynthesis of this compound in the sperm whale is thought to involve the cyclization of squalene. wikipedia.orgresearchgate.net Comparative studies of the isotopic composition of this compound and co-occurring sterols in ambergris suggest that this compound's biosynthetic pathway may differ from that of other sterols, potentially involving bacterial production of bicyclic polypodenols in vivo. researchgate.netmdpi.comresearchgate.net

Studies have also explored the biological activities of chemically transformed this compound derivatives. For example, ten new derivatives of this compound were prepared through oxidation and cyclization reactions. researchgate.net The cytotoxic activities of these derivatives were investigated against various human cancer cell lines, and the anti-inflammatory activities were evaluated by their effect on human neutrophil function. researchgate.net This type of comparative study helps to identify how structural modifications resulting from metabolism or chemical transformation impact the biological profile of this compound and its related compounds.

Advanced Analytical Methodologies for Ambrein Research

Advanced Spectroscopic Techniques for Ambrein Structural Elucidation

Spectroscopic methods are fundamental in deciphering the molecular architecture of this compound. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy yield detailed information concerning the compound's elemental composition, molecular weight, and the spatial arrangement of its atoms and functional groups. jchps.comlibguides.comresearchgate.net

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) represents a potent analytical tool for the analysis of complex organic molecules such as this compound. nih.govresearchgate.netumb.edu HRMS enables the acquisition of highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and its fragmentation ions. This capability is particularly valuable for confirming the molecular formula (C30H52O) and identifying fragmentation patterns that provide insights into the compound's structural features. medkoo.comuni.lu The high resolving power of HRMS allows for the differentiation of compounds with very similar masses, proving advantageous when analyzing complex samples containing numerous components. umb.edu The application of Atmospheric Pressure Chemical Ionization (APCI) coupled with compact mass spectrometry (CMS) has been explored for the rapid analysis of ambergris samples. tandfonline.com This approach facilitates the identification of this compound and co-occurring steroids, in some instances without the need for prior derivatization. tandfonline.com APCI-CMS offers benefits in terms of analysis speed and reduced sample preparation compared to conventional GC-MS methods. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, encompassing both 1H and 13C NMR, is an indispensable technique for the detailed structural elucidation of this compound, providing critical information regarding atomic connectivity and the presence of various functional groups. jchps.com Advanced two-dimensional NMR techniques, including COSY, TOCSY, ROESY, HMQC, and HMBC, are particularly effective in assigning spectroscopic signals and establishing the complete molecular structure. jchps.com NMR spectroscopy has been successfully employed to confirm the structure and relative configuration of derivatives of this compound. researchgate.net Specifically, NMR analysis has contributed to confirming the trans configuration of this compound. researchgate.net While NMR can identify characteristic signals from alkenic protons and carbon atoms of this compound within crude extracts, it may face limitations in easily assigning the identities and quantities of co-occurring steroids, a task often better suited for GC-MS. researchgate.net

Chromatographic Methods for this compound Isolation and Purification

Chromatographic techniques are fundamental for separating this compound from the intricate mixtures in which it occurs, such as ambergris or the products of biosynthesis in engineered microorganisms. These methods facilitate the isolation and purification of this compound for subsequent analysis or utilization. slideshare.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and purification of non-volatile compounds like this compound. slideshare.netgoogle.com The development of an effective HPLC method involves several stages, including scouting for appropriate stationary phases (columns) and mobile phases, optimizing the separation conditions to achieve desired resolution, speed, and reproducibility, and validating the developed method. thermofisher.comlcms.cz HPLC, specifically reversed-phase HPLC, is mentioned as a method that can be employed for the purification of this compound. google.com While the search results indicate the use of HPLC for purifying this compound and related compounds google.comdntb.gov.ua, detailed parameters for HPLC method development specifically tailored for this compound were not extensively covered. Nevertheless, the general principles of HPLC method development, such as optimizing chromatographic resolution and selecting suitable stationary and mobile phases based on the compound's properties, are applicable. thermofisher.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Constituents

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netresearchgate.netresearchgate.netthegoodscentscompany.comoup.comoup.comnih.gov GC-MS is frequently utilized for the analysis of this compound and the various constituents found alongside it, particularly the more volatile degradation products present in ambergris. researchgate.netresearchgate.netthegoodscentscompany.comoup.comoup.comnih.gov A specific GC-MS method employing an OV-17 capillary column has been described for the detection and identification of this compound in samples of ambergris. oup.comoup.com This method relies on comparing the retention times and mass spectra obtained from samples with those of a purified this compound standard. oup.comoup.com GC-MS analysis has demonstrated that this compound is a major component of the dichloromethane-soluble fraction of ambergris, present alongside varying amounts of steroids. nih.gov GC-MS is also effective for the identification and quantification of co-occurring components, such as steroids, which may be challenging to fully characterize by NMR alone. researchgate.net To enhance the volatility and chromatographic behavior of this compound for GC-MS analysis, derivatization of its hindered hydroxyl group can be performed. researchgate.net Furthermore, GC-MS has been instrumental in identifying minor components and potential intermediate compounds involved in the biosynthesis of this compound. nih.govplymouth.ac.uk

Quantitative Analysis of this compound in Complex Biological and Environmental Matrices (Methodology Focus)

Quantitative analysis of this compound in complex matrices like biological tissues, excreta, or environmental samples presents unique challenges due to the complexity of the sample matrix and the potentially low concentration of this compound. Methodologies in this area focus on achieving high sensitivity, specificity, and accuracy.

Development of Robust Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are critical first steps in the quantitative analysis of this compound from complex biological and environmental matrices. The goal is to isolate this compound from interfering substances while minimizing loss and degradation.

For biological matrices such as ambergris itself, which is a complex lipid-rich coprolith, solvent extraction is a common approach. Dichloromethane-soluble components of ambergris, where this compound is a major constituent, have been analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) researchgate.net. In studies involving DNA analysis from ambergris, samples were incubated in a proteinase K-containing buffer followed by a phenol-chloroform step for DNA extraction, indicating the need for protocols tailored to the specific analytical target alongside this compound nih.gov. For the analysis of triterpenoids and sterols in yeast cell cultures engineered for this compound production, extraction protocols involving methanol (B129727) have been employed researchgate.net.

In environmental matrices, such as water, the focus shifts to extracting hydrophobic compounds. Passive samplers like polydimethylsiloxane (B3030410) (PDMS) sheets have been used to absorb hydrophobic contaminants from water, followed by extraction for analysis wur.nl. While this specific study focused on PCBs, the principle of using absorbent materials for extracting hydrophobic compounds like this compound from aqueous environments is relevant. The analysis of organic residues in ancient vessels also highlights the importance of extraction techniques for various organic compounds, including terpenoids, from complex matrices like ceramics amolf.nl.

The development of these protocols often involves selecting appropriate solvents based on this compound's solubility characteristics (soluble in alcohol and ether, insoluble in water) contractlaboratory.com. Optimization of parameters such as solvent volume, extraction time, temperature, and the number of extraction cycles is crucial to maximize this compound recovery and minimize co-extraction of interfering compounds.

Validation of Analytical Methods for Sensitivity and Specificity

Validation of analytical methods for this compound quantification is essential to ensure the reliability and accuracy of the results. This involves assessing parameters such as sensitivity, specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is demonstrated by the method's ability to unequivocally assess this compound in the presence of other components in the sample matrix. This is often achieved through the use of highly selective detection methods, such as mass spectrometry, coupled with chromatographic separation. For instance, GC-MS is widely used for identifying and quantifying this compound in ambergris extracts due to its ability to separate and identify individual compounds based on their mass spectra researchgate.netcontractlaboratory.com. The comparison of sample retention times and mass spectra with those of purified this compound is a key aspect of identification and specificity researchgate.net.

Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified. Achieving high sensitivity is particularly important when analyzing matrices where this compound is present at low concentrations, such as in biological fluids or environmental samples. Methods like GC-MS are highly sensitive and can provide detailed chemical profiles contractlaboratory.com. Rapid APCI compact mass spectrometry has also been explored for the rapid identification and potential quantification of this compound with minimal sample preparation, suggesting avenues for sensitive analysis researchgate.net.

Validation procedures typically involve analyzing spiked matrix samples with known concentrations of this compound to determine recovery rates and assess accuracy. Calibration curves are generated using a series of standards to establish the linear range of the method and to enable quantification of this compound in unknown samples. For complex analytical tasks, such as the analysis of emerging pollutants in environmental matrices, method validation protocols have been developed and standardized to ensure the reliability of analytical data jcerni.rs. While this protocol is not specific to this compound, it underscores the importance of harmonized validation approaches for complex environmental analyses.

In the context of complex biological samples like serum for biomarker analysis, matrix effects can significantly impact sensitivity and specificity. Techniques like photocleavable affinity purification have been developed to eliminate matrix interference and improve the accuracy of measurements plos.org. Although applied to different biomarkers, this highlights the strategies employed to overcome matrix effects in biological sample analysis, which could be adapted for this compound if necessary.

Hyphenated Techniques in this compound Analysis (e.g., GC-IRMS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or spectrometric detectors. These techniques are invaluable for the comprehensive analysis of this compound in complex mixtures and for gaining deeper insights into its origin and transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for this compound analysis. It separates volatile and semi-volatile compounds in a sample by GC and then detects and identifies them based on their mass-to-charge ratio and fragmentation patterns using MS researchgate.netcontractlaboratory.com. GC-MS is effective for identifying this compound and its oxidation products in ambergris extracts researchgate.netcontractlaboratory.comresearchgate.netresearchgate.net. Derivatization of this compound can be employed to improve its volatility and suitability for GC analysis researchgate.netresearchgate.net.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful hyphenated technique that combines GC separation with the measurement of stable isotope ratios (e.g., 13C/12C) of individual compounds. While not specifically mentioned for this compound in the provided snippets, GC-IRMS is widely used in provenance studies and to understand biosynthetic pathways by analyzing the isotopic composition of organic molecules. Given that the 13C/12C isotope ratio of ambergris has been reported and is typical of whale 'body' ambergris, GC-IRMS could potentially be applied to this compound to investigate its biosynthesis and origin researchgate.net. This technique can provide valuable information beyond simple quantification, offering insights into the metabolic processes involved in this compound formation.

Other hyphenated techniques mentioned in the context of analyzing complex organic mixtures, which could potentially be applied to this compound research, include comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) for enhanced separation and identification of complex samples eaog.org. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is also a powerful tool for analyzing less volatile or thermally labile compounds and could be relevant for this compound or its precursors and degradation products researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, while not always hyphenated with chromatography in the traditional sense, is a powerful spectroscopic technique used in conjunction with chromatographic separation or on whole extracts for the identification and structural elucidation of this compound researchgate.netresearchgate.netresearchgate.netresearchgate.net. NMR can provide detailed structural information, including the identification of characteristic protons and carbon atoms in this compound researchgate.netresearchgate.netresearchgate.net.

The combination of different analytical techniques, such as GC-MS, FTIR, and NMR, provides a more comprehensive understanding of the chemical composition of ambergris and the presence of this compound researchgate.netcontractlaboratory.comresearchgate.netresearchgate.netresearchgate.net. Rapid APCI compact mass spectrometry is presented as a potentially convenient method for identifying this compound and assessing the ratios of this compound and steroids in ambergris with minimal sample preparation researchgate.net.

Ecological and Physiological Roles of Ambrein

Ambrein's Role in Cetacean Physiology and Metabolism

This compound, a triterpene alcohol, is a principal constituent of ambergris, a substance formed in the digestive system of sperm whales (Physeter macrocephalus). wikipedia.org While the precise physiological purpose of this compound in cetaceans is not fully understood, it is believed to be a metabolic byproduct. organisator.ch The formation of ambergris is thought to occur when indigestible parts of the whale's prey, such as squid beaks, aggregate in the intestines. nhm.ac.uk It is hypothesized that ambergris, and by extension this compound, may serve a protective function, shielding the whale's internal organs from these sharp objects. nhm.ac.uk

The biosynthesis of this compound originates from squalene (B77637), a common triterpenoid (B12794562) precursor. wikipedia.orgacs.org It has been suggested that this compound is a product of intestinal microbial transformation, potentially through the partial cyclization of squalene. researchgate.netplymouth.ac.uk Isotopic analysis comparing this compound with co-occurring sterols in ambergris indicates a different biosynthetic origin for this compound, lending support to the theory of its formation through a distinct metabolic pathway, possibly involving bacterial processes. plymouth.ac.uknih.gov

It is important to note that ambergris is a rare occurrence, found in less than 5% of sperm whale carcasses. nhm.ac.uk While the sperm whale is the primary species known to produce ambergris, it is thought that pygmy and dwarf sperm whales may produce it in smaller quantities due to their cephalopod-rich diets. nhm.ac.uk

Ecological Significance of this compound Production and Accumulation in Natural Environments

The production of this compound is intrinsically linked to the biology of the sperm whale. wisdomlib.org Once expelled from the whale, ambergris, containing this compound, floats in the ocean, often for extended periods. organisator.ch This "floating gold" can be found on shorelines worldwide, a testament to the global distribution of sperm whales. nhm.ac.ukwisdomlib.org

The primary ecological role of this compound begins after it enters the marine environment. While this compound itself is odorless, its exposure to sunlight, air, and saltwater initiates a process of oxidation and degradation. organisator.chresearchgate.net This transformation is crucial as it generates a variety of volatile aromatic compounds, including the highly valued fragrance component ambroxide (B10790011). acs.orgresearchgate.netacs.org These degradation products contribute to the characteristic scent of aged ambergris. researchgate.net

The accumulation of ambergris in the marine environment is a natural process. tandfonline.com However, due to the protection of sperm whales under international agreements, the trade of ambergris is regulated in many countries. organisator.chbaleinesendirect.org The rarity of ambergris has driven the development of synthetic alternatives for the perfume industry. acs.orgacs.org

The presence of this compound and its derivatives in the marine ecosystem is a direct consequence of the metabolic processes of sperm whales. nih.gov The study of these compounds can offer insights into the health and diet of these animals. Changes in ocean conditions due to climate change can indirectly affect cetaceans by altering their food sources and potentially introducing contaminants that can impact their metabolism. nih.gov

Microbial Biotransformation of this compound in Natural Environments

In the marine environment, this compound undergoes oxidative decomposition through the action of seawater, air, and sunlight. tandfonline.com This process is also influenced by microbial activity. plymouth.ac.uk While specific studies detailing the complete microbial biotransformation of this compound in the ocean are not extensively documented, the degradation of other complex organic molecules by marine bacteria is a well-established field of study. scienceasia.orgmdpi.comwikipedia.org

It is hypothesized that the in vivo biosynthesis of this compound within the sperm whale may involve bacterial production of bicyclic polypodenols from squalene. plymouth.ac.uknih.gov This suggests a role for microorganisms in the initial formation of this compound's precursors.

Once in the marine environment, various bacteria are known to degrade complex hydrocarbons and other organic compounds. scienceasia.orgmdpi.com For instance, marine bacteria from genera such as Sphingomonadaceae and Rhodobacteraceae have been shown to degrade polycyclic aromatic hydrocarbons like phenanthrene. scienceasia.org Other bacteria, such as Halomonas sp. and Alcanivorax sp., are effective in breaking down various hydrocarbons found in polluted marine sediments. mdpi.com While not directly studied on this compound, these findings indicate that marine microbial communities possess the enzymatic machinery to break down complex organic structures.

Computational and Theoretical Studies of Ambrein

Quantum Chemical Calculations on Ambrein Conformational Preferences

Quantum chemical calculations are employed to explore the energetically favorable spatial arrangements, or conformers, of a molecule. iupac.org These calculations can help determine the lowest energy conformations and the energy barriers between different conformers. For complex and conformationally flexible molecules like this compound, understanding the conformational landscape is crucial as different conformers can exhibit varying chemical and biological properties. wgtn.ac.nz While specific quantum chemical studies solely focused on this compound's conformational preferences were not extensively detailed in the search results, quantum chemical methods are a standard tool in conformational analysis of organic molecules, including triterpenes. iupac.orgresearchgate.net These calculations can provide insights into the preferred orientations of different parts of the this compound molecule, which can influence its interactions with other molecules.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules and their interactions over time. encyclopedia.pub MD simulations can provide insights into protein-ligand interactions, conformational changes, and the stability of molecular complexes. encyclopedia.pubfrontiersin.org While direct studies on this compound-target interactions using MD simulations were not prominently featured, the application of MD simulations to study the interactions of molecules, including terpenoids and proteins, is a well-established practice. encyclopedia.pubnih.gov These simulations could be used to model how this compound interacts with potential biological targets, such as receptors or enzymes, providing information on binding modes, affinity, and the dynamic nature of these interactions. Protocols for MD simulations using software packages like Amber and Gromacs are available and can be adapted to study various biomacromolecules and ligands. mdpi.comresearchgate.net

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs for Mechanistic Insights

Chemoinformatics involves the use of computational techniques to handle and analyze chemical information, while QSAR modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. mdpi.comneovarsity.org QSAR models use molecular descriptors to predict the properties or activity of compounds. mdpi.comneovarsity.org This approach can be applied to a series of this compound analogs to understand which structural features are important for specific activities. A combinatorial QSAR approach has been developed and applied to ambergris fragrance compounds, which include this compound and its derivatives. researchgate.net This suggests that QSAR modeling can be used to gain mechanistic insights into how variations in the this compound structure or the structure of its analogs affect their biological or olfactive properties. By correlating structural descriptors with observed activities, QSAR can help identify key molecular features responsible for the activity and guide the design of new compounds with desired properties. mdpi.comneovarsity.org

In Silico Prediction of this compound's Metabolic Fate

In silico methods are increasingly used to predict the metabolic fate of compounds. mdpi.comnih.gov These computational approaches can estimate how a molecule will be metabolized by enzymes in the body, predicting potential metabolic pathways and the resulting metabolites. mdpi.comnih.gov Predicting metabolic fate is important for understanding a compound's pharmacokinetic properties and potential for accumulation or conversion into active or inactive substances. While a specific in silico prediction study focused solely on this compound's metabolic fate was not found, in silico tools and databases exist for predicting xenobiotic metabolism, including reactions catalyzed by human enzymes. mdpi.comnih.gov These tools can analyze the chemical structure of this compound to predict potential sites of metabolism and the types of metabolic transformations it might undergo, such as hydroxylation, oxidation, or conjugation. mdpi.com

Future Directions and Emerging Research Avenues for Ambrein

Integration of Omics Technologies in Ambrein Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. These approaches can provide comprehensive insights into the biological systems involved in this compound biosynthesis and metabolism, particularly in its natural source and in engineered production systems.

Metagenomic analysis of sperm whale gut microbiota has suggested a potential role for bacteria in the in vivo biosynthesis of this compound. researchgate.netresearchgate.netmdpi.com Integrating this metagenomic data with metabolomics could help identify the specific microbial pathways and enzymes involved in this compound production within the whale. researchgate.netresearchgate.net

In the context of engineered microorganisms for this compound biosynthesis, transcriptomics and proteomics can be employed to understand the gene expression levels and protein production of introduced biosynthetic pathways. frontiersin.orgmdpi.com This can help identify bottlenecks in the pathway, optimize enzyme expression, and improve this compound yields in hosts like Escherichia coli and Pichia pastoris. nih.govacs.orgresearchgate.netnih.gov Metabolomics can further complement these studies by providing a snapshot of the intracellular metabolite profile, revealing how the introduction of the this compound pathway affects the host's natural metabolic network. frontiersin.orgmdpi.comfrontiersin.org This integrated omics approach can facilitate the rational design and engineering of microbial cell factories for efficient and sustainable this compound production. frontiersin.org

Exploration of Novel Synthetic Pathways to this compound Derivatives

While chemical synthesis of this compound derivatives like ambroxide (B10790011) has been established, ongoing research explores novel and more efficient synthetic routes, including both purely chemical and hybrid chemo-enzymatic approaches. nih.govacs.orgcolumbia.eduacs.orgmdpi.comresearchgate.net

Traditional chemical synthesis of ambroxide often starts from sclareol, a diterpenoid found in clary sage. wikipedia.orgmdpi.com However, researchers are investigating alternative starting materials and reaction methodologies to improve yields, reduce steps, and minimize environmental impact. columbia.edumdpi.com This includes exploring the use of other natural products as precursors and developing novel catalytic systems for key cyclization and oxidation steps. columbia.edumdpi.comresearchgate.netmdpi.com

Synthetic biology approaches are also being increasingly employed to create novel biosynthetic pathways for this compound and its derivatives in engineered microorganisms. nih.govacs.orgresearchgate.netnih.govacs.org This involves identifying and engineering enzymes capable of catalyzing the cyclization of squalene (B77637) to this compound and the subsequent conversion to desirable derivatives. nih.govacs.orgresearchgate.netnih.gov Efforts are focused on improving the efficiency of these enzymes and optimizing the host organisms for higher production titers. nih.govacs.orgnih.gov Hybrid approaches combining microbial fermentation for precursor production with subsequent chemical or enzymatic transformations are also being explored as a way to access novel this compound derivatives. columbia.eduacs.org

Advancements in Microscale and High-Throughput this compound Research Methodologies

High-throughput screening (HTS) can be applied to screen large libraries of compounds for potential biological activities related to this compound's reported effects, such as analgesic or smooth muscle relaxant properties. wikipedia.orgthegoodscentscompany.com Miniaturization of assays to microscale formats, such as 1536-well plates, allows for screening of tens of thousands of samples efficiently. nih.govnih.gov

Microscale synthesis and purification techniques are being developed to enable the rapid generation and purification of small quantities of this compound derivatives for biological testing and characterization. researchgate.netrsc.org This is particularly valuable in the context of exploring novel synthetic pathways, where multiple reaction conditions and intermediates need to be evaluated. researchgate.netrsc.org

Furthermore, advancements in analytical techniques, such as rapid atmospheric pressure chemical ionization mass spectrometry (APCI-MS), are enabling faster and more convenient identification and quantification of this compound and related compounds in complex mixtures with minimal sample preparation. researchgate.netresearchgate.nettandfonline.com This is beneficial for analyzing samples from natural sources, biological experiments, and synthetic reactions. researchgate.netresearchgate.nettandfonline.com

Challenges and Opportunities in this compound-Related Chemical Biology

Research into this compound presents both challenges and opportunities in the field of chemical biology. One significant challenge is the complex chemical structure of this compound, a tricyclic triterpene alcohol with multiple chiral centers. nih.govuni.lu This complexity makes total chemical synthesis challenging and often results in low yields or the production of diastereomeric mixtures. nih.govacs.org

Another challenge lies in fully elucidating the in vivo biosynthetic pathway of this compound in sperm whales, particularly the role of gut microbiota. researchgate.netresearchgate.netmdpi.com Understanding this natural process could provide valuable insights for developing more efficient biomimetic synthesis routes. researchgate.netresearchgate.net

Despite these challenges, there are significant opportunities. The unique biological activities attributed to this compound, such as its potential analgesic and smooth muscle relaxant effects, warrant further investigation using modern chemical biology tools. wikipedia.org This could involve synthesizing tagged this compound derivatives to identify its molecular targets and signaling pathways.

The development of sustainable and ethical production methods for this compound and its derivatives through synthetic biology and metabolic engineering offers a major opportunity to meet market demand without relying on endangered species. nih.govacs.orgresearchgate.netnih.govacs.org Further research in this area could lead to the development of robust and cost-effective microbial cell factories. nih.govacs.orgnih.gov

Q & A

Q. Key Contradictions :

  • Ohloff et al. (1977): 42 g/L this compound in toluene + artificial sensitizers → non-ecological relevance .
  • Shen et al. (2007): 60 g/L in acetone + UV-C → unrealistic photochemical energy input .

What in vitro assays are suitable for evaluating this compound’s bioactivity in neurodegenerative disease models?

Advanced Research Question
this compound’s anti-apoptotic effects (e.g., against Aβ-induced neurotoxicity) require:

  • Cell Models : Use SH-SY5Y neuronal cells treated with Aβ₁–₄₂ peptides (10 µM, 24h).
  • Dose-Response : Test this compound (1–100 µM) with MTT assays to measure cell viability .
  • Mechanistic Validation : Perform Western blotting for caspase-3 cleavage and Bcl-2/Bax ratios.

Critical Note : Ensure amyloid fibril characterization via thioflavin-T assays to confirm Aβ aggregation prior to testing .

How should researchers design experiments to validate this compound’s osteogenic potential?

Basic Research Question

  • Cell Differentiation : Treat MC3T3-E1 pre-osteoblasts with this compound (10–50 µM) for 14 days.
  • Markers : Quantify alkaline phosphatase (ALP) activity and mineralized nodules (Alizarin Red staining) .
  • Controls : Include BMP-2 (positive control) and vehicle (DMSO) for baseline comparison.

Q. Data Interpretation :

  • Normalize ALP activity to total protein content (Bradford assay).
  • Use ANOVA with post-hoc Tukey tests for statistical significance (p < 0.05).

What are best practices for reporting this compound’s spectroscopic data to ensure reproducibility?

Q. Methodological Guidance

  • NMR : Report solvent peaks (e.g., CDCl₃ δ 7.26 ppm for ¹H), multiplicity, and coupling constants.
  • HRMS : Include molecular formula (C₃₀H₅₂O) and exact mass (calculated vs. observed).
  • Purity : Disclose HPLC conditions (C18 column, 90:10 methanol/water, 1 mL/min) .

Q. Common Pitfalls :

  • Omitting elemental analysis for new derivatives.
  • Failing to cross-reference spectral data with prior studies (e.g., IR bands for hydroxyl groups) .

How can computational modeling enhance understanding of this compound’s photodegradation pathways?

Advanced Research Question

  • Quantum Mechanics : Use DFT (B3LYP/6-31G*) to predict reactive sites for oxidation.
  • MD Simulations : Model this compound in seawater to assess interactions with natural photosensitizers .
  • Validation : Compare predicted degradation products (e.g., epoxides) with GC-MS results.

Software Tools : Gaussian 16 for DFT, GROMACS for MD .

What ethical and technical challenges arise when sourcing this compound from natural whale-derived ambergris?

Q. Methodological Considerations

  • Ethical Sourcing : Use synthetic this compound (e.g., from engineered E. coli) to avoid reliance on cetacean products .
  • Legal Compliance : Adhere to CITES regulations for ambergris trade in research jurisdictions.
  • Authenticity Testing : Apply stable isotope analysis (δ¹³C, δ¹⁵N) to distinguish natural vs. synthetic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.